molecular formula C11H11ClF3N3O B1448842 {3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride CAS No. 1803607-88-6

{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride

Cat. No.: B1448842
CAS No.: 1803607-88-6
M. Wt: 293.67 g/mol
InChI Key: XFDNCXOFTJDAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a trifluoroethyl group attached to an oxadiazole ring, which is further connected to a phenyl ring with an amine group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of trifluoroethyl groups on biological systems. It may also serve as a probe to investigate the interactions of oxadiazole derivatives with biological targets.

Medicine

The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry

In industry, the compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties may be exploited in the development of new industrial processes and products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : This can be achieved by reacting a suitable precursor with a hydrazine derivative under acidic conditions.

  • Introduction of the Trifluoroethyl Group: : This step involves the reaction of the oxadiazole intermediate with a trifluoroethylating agent.

  • Attachment of the Phenyl Ring: : The phenyl ring is introduced through a coupling reaction with an appropriate phenyl halide.

  • Formation of the Amine Group: : The amine group is introduced by reacting the intermediate with an amine source.

  • Conversion to Hydrochloride Salt: : The final step involves the treatment of the amine compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and reaction time are optimized for maximum yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: : Substitution reactions can occur at various positions on the oxadiazole ring or the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: : Nucleophiles and electrophiles can be used for substitution reactions, with conditions varying based on the specific reaction.

Major Products Formed

  • Oxidation Products: : Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: : Reduction can yield amines or alcohols.

  • Substitution Products: : Substitution reactions can produce various derivatives depending on the substituents introduced.

Mechanism of Action

The mechanism by which {3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The trifluoroethyl group can enhance the compound's binding affinity to biological targets, while the oxadiazole ring can interact with specific enzymes or receptors. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride

  • 3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenol

Uniqueness

{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride is unique due to its specific combination of the trifluoroethyl group and the oxadiazole ring, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[3-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O.ClH/c12-11(13,14)5-9-16-10(18-17-9)8-3-1-2-7(4-8)6-15;/h1-4H,5-6,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDNCXOFTJDAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NO2)CC(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803607-88-6
Record name Benzenemethanamine, 3-[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803607-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride
Reactant of Route 3
{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride
Reactant of Route 4
{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride
Reactant of Route 6
{3-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.